Danthron-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Danthron-d6 typically involves the deuteration of danthron. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Danthron-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield hydroquinones and other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups or the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced anthraquinones.
Substitution: Substituted anthraquinones with various functional groups.
Scientific Research Applications
Danthron-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterated nature.
Biology: Investigated for its potential antiangiogenic and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Danthron-d6 exerts its effects through various molecular targets and pathways:
Antiangiogenic Activity: Inhibits key functions of activated endothelial cells, including proliferation and tube formation.
AMP-Activated Protein Kinase (AMPK) Activation: Regulates lipid and glucose metabolism by promoting the phosphorylation of AMPK and acetyl-CoA carboxylase (ACC).
Antioxidant Properties: Reduces intracellular reactive oxygen species (ROS) production and increases intracellular sulfhydryl groups.
Comparison with Similar Compounds
Danthron-d6 is compared with other similar compounds such as:
Danthron: The non-deuterated form of this compound, used primarily as a laxative and in palliative care.
Emodin: Another anthraquinone derivative with similar antiangiogenic and antitumor properties.
Aloe-Emodin: Known for its laxative and potential anticancer effects.
This compound stands out due to its deuterated nature, which makes it particularly useful in tracer studies and kinetic analyses.
Properties
Molecular Formula |
C14H8O4 |
---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexadeuterio-8,9-dihydroxyanthracene-1,10-dione |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15,18H/i1D,2D,3D,4D,5D,6D |
InChI Key |
FPNBCZGLFLEZSK-MZWXYZOWSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=C3C(=C(C(=C(C3=O)[2H])[2H])[2H])C2=O)O)[2H] |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C3C(=O)C=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.